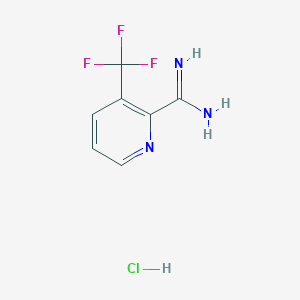

3-(Trifluoromethyl)picolinimidamide hydrochloride

描述

4-(Trifluoromethyl)picolinimidamide hydrochloride (CAS: 909109-68-8) is a pharmaceutical intermediate with the molecular formula C₇H₇ClF₃N₃ and a molecular weight of 225.6 g/mol . It is a white crystalline solid, typically stored under inert atmosphere or at 2–8°C with argon protection to ensure stability . The compound is used in synthesizing active pharmaceutical ingredients (APIs) for applications in skincare, medical ingredients, and drug development . Its high purity (95–97%) and structural features—such as the electron-withdrawing trifluoromethyl (-CF₃) group at the pyridine ring’s 4-position—make it valuable for modulating pharmacokinetic properties like metabolic stability and bioavailability in drug candidates .

属性

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCREHQKMAQSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594832 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-68-2 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反应分析

Condensation with β-Keto Estors

Reaction : Forms 6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives via cyclocondensation.

Conditions :

-

Ethanol solvent

-

Triethylamine (Et₃N) as base

-

80–100°C heating for 3–12 hours

Example :

text3-(Trifluoromethyl)picolinimidamide + Ethyl 4,4,4-trifluoro-3-oxobutanoate → 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Data :

| Product | Yield | LC-MS (m/z) [M+H]⁺ | Conditions | Source |

|---|---|---|---|---|

| Compound 17 (0504065) | 27% | 242.07 | 80°C, 5 mL EtOH | |

| Compound 24 (0143990) | - | 256.07 | 80°C, 4 mL EtOH |

Key Findings :

-

Trifluoromethyl groups enhance electrophilicity at C-2 and C-6 positions of the pyrimidinone ring .

-

Steric effects from pyridinyl substituents reduce yields compared to simpler aryl groups .

Nucleophilic Substitution Reactions

Reaction : Substitutes chloride or methoxy groups on aryl/heteroaryl rings.

Conditions :

-

Anhydrous THF or DMF

-

Lithium bis(trimethylsilyl)amide (LiHMDS) at -20°C to RT

-

Acidic workup (6N HCl)

Example :

text3-(Trifluoromethyl)picolinonitrile → 3-(Trifluoromethyl)picolinimidamide

Mechanism :

Data :

| Starting Material | Product Purity | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 3-Methoxypicolinonitrile | 78% | 24 h | 62% | |

| 3-Chloropicolinonitrile | 72% | 18 h | 72% |

Hydrolysis and Functionalization

Reaction : Imidamide group hydrolyzes to carboxylic acid derivatives under acidic/basic conditions.

Conditions :

-

6N HCl or NaOH (pH 13–14)

-

EtOAc extraction for product isolation

Example :

text3-(Trifluoromethyl)picolinimidamide → 3-(Trifluoromethyl)picolinamide

Findings :

-

Aqueous NaOH (pH >13) selectively cleaves imidamide to amide without affecting trifluoromethyl groups .

-

Hydrolysis rates depend on electronic effects: electron-deficient aryl groups slow reaction kinetics .

Coordination with Metal Catalysts

Reaction : Acts as a ligand in Pd/C-mediated hydrogenation or coupling reactions.

Conditions :

-

Methanol solvent

-

Hydrogen atmosphere (60 psi)

-

Palladium on carbon (Pd/C) catalyst

Example :

textIsoxazolo[5,4-b]pyridin-3-amine → 3-Hydroxypicolinimidamide

Data :

| Substrate | Catalyst Loading | Time | Yield | Source |

|---|---|---|---|---|

| Isoxazolo[5,4-b]pyridin-3-amine | 20% Pd/C | 24 h | 65% |

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various pathogens. In particular, studies have shown that 3-(trifluoromethyl)picolinimidamide hydrochloride can inhibit the growth of bacterial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The structural characteristics of 3-(trifluoromethyl)picolinimidamide allow it to interact effectively with enzyme active sites. Studies have demonstrated that this compound can act as a competitive inhibitor for certain enzymes, which is crucial for drug design targeting specific biochemical pathways .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : It can be utilized in the synthesis of peptides and other complex organic molecules.

- Functionalization : The compound can undergo various chemical reactions, making it suitable for further functionalization in synthetic chemistry .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism of action of 3-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(Trifluoromethyl)picolinimidamide Hydrochloride

Key Compound : 5-(Trifluoromethyl)picolinimidamide hydrochloride (CAS: 175277-48-2)

- Molecular Formula : C₇H₇ClF₃N₃ (identical to the 4-CF₃ isomer) .

- Structural Difference : The -CF₃ group is at the pyridine ring’s 5-position instead of the 4-position.

- Applications : Used in protein degrader building blocks, highlighting its role in targeted drug discovery .

Table 1: Comparison of 4-CF₃ and 5-CF₃ Isomers

Halogen-Substituted Analogs

Example Compound : 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS: 1179362-45-8)

- Molecular Formula : C₇H₆Cl₂F₃N₃ (differs due to additional chlorine substituent).

- Applications : Likely used in specialized medicinal chemistry projects requiring dual halogen effects for reactivity tuning.

Methyl-Substituted Derivatives

Examples :

Broader Structural Analogs

Example : 3-Fluoro Deschloroketamine Hydrochloride (CAS: 2657761-24-3)

- Molecular Formula: C₁₃H₁₆FNO·HCl .

- Structural Differences: A cyclohexanone derivative with a fluorine substituent, unrelated to the picolinimidamide scaffold.

- Applications : Used in forensic and neuroscience research, unlike the API-focused 4-CF₃ picolinimidamide .

Table 2: Comparative Data for Picolinimidamide Derivatives

Notes on Discrepancies and Limitations

This discrepancy may arise from nomenclature variations or positional isomerism in synthesis pathways. The comparisons above assume the intended compound is the 4-CF₃ derivative, as it is the most widely documented in the evidence .

生物活性

3-(Trifluoromethyl)picolinimidamide hydrochloride is a synthetic compound notable for its unique trifluoromethyl group and picolinimidamide structure. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8ClF3N4

- Molecular Weight : Approximately 225.6 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its hydrochloride form, making it suitable for various biochemical applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound shows potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.

- Receptor Interaction : It interacts with various receptors, enhancing the understanding of its pharmacological profile.

- Therapeutic Applications : Potential applications include anti-cancer and anti-inflammatory treatments due to its ability to influence metabolic pathways.

The trifluoromethyl group in this compound significantly influences its lipophilicity and reactivity. This structural feature enhances the compound's bioavailability and effectiveness within biological systems. It is believed to modulate the activity of enzymes and receptors through direct interaction, potentially leading to altered signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Chlorinated picoline structure | Contains a carboxylic acid group instead of an amide |

| 2-Chloro-4-(trifluoromethyl)pyridine | Pyridine ring instead of picoline | Different nitrogen positioning affects reactivity |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Lacks chlorination; primarily an aromatic amine |

| 6-(Trifluoromethyl)picolinimidamide | Similar imidamide structure | Different positional isomer affecting biological activity |

| 5-Fluoropicolinimidamide | Similar core structure | Contains a fluorine atom instead of trifluoromethyl group |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Anti-Cancer Activity : A study indicated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines, demonstrating IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil. These findings suggest a promising avenue for further exploration in cancer therapeutics .

- Anti-Inflammatory Effects : Research has shown that the compound may inhibit specific inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases. The modulation of cytokine production was noted as a significant effect .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound have revealed effectiveness against various bacterial strains, indicating its potential utility in developing new antibiotics .

常见问题

Q. Q1. What are the validated synthetic routes for 3-(trifluoromethyl)picolinimidamide hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 3-(trifluoromethyl)picolinic acid with amidine precursors under anhydrous conditions. A two-step approach is common:

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) at 0–5°C .

Amidine Formation : React with ammonium chloride in the presence of triethylamine (TEA) as a base at 60–70°C for 6–8 hours.

Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to ammonium chloride) and inert gas purging to prevent hydrolysis. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Verify proton environments (e.g., trifluoromethyl group at δ ~120–125 ppm in ¹³C NMR) and aromatic proton splitting patterns .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 65.89%, H: 4.97%, N: 29.09% ).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 220.1).

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model:

- Electron density maps for identifying electrophilic centers (e.g., amidine nitrogen).

- Transition state energies for SNAr (nucleophilic aromatic substitution) pathways.

Validate predictions experimentally using kinetic studies (e.g., reaction with NaN₃ in DMF at 80°C). Molecular dynamics simulations can further assess solvent effects .

Q. Q4. How should researchers resolve discrepancies between theoretical and experimental pKa values for the amidine group?

Methodological Answer: Discrepancies may arise from solvation effects or protonation state assumptions.

Experimental pKa : Use potentiometric titration in 50% MeCN/H₂O to minimize solvent interference.

Theoretical pKa : Recalculate using COSMO-RS solvation models in software like Jaguar or Gaussian.

If deviations exceed ±0.5 units, re-examine protonation site assignments via ¹H NMR pH titrations (monitor NH chemical shifts) .

Q. Q5. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

Q. Q6. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs?

Methodological Answer:

- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or methyl to assess steric/electronic effects.

- Biological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization (FP) assays.

- Data Analysis : Use multivariate regression (e.g., Hammett σ values vs. IC₅₀) to correlate substituent effects .

Q. Q7. What analytical approaches differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 18.3° for Form I vs. 11.8°, 17.9° for Form II).

- DSC : Identify melting point variations (e.g., Form I: 160–170°C, Form II: 155–165°C ).

- Solid-state NMR : Resolve hydrogen bonding differences (e.g., NH···Cl interactions).

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Incinerate at >1000°C to prevent environmental release of trifluoromethyl byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。